Icosapent sodium

Overview

Description

Icosapent sodium is an important polyunsaturated fatty acid found in fish oils . It serves as the precursor for the prostaglandin-3 and thromboxane-3 families . A diet rich in eicosapentaenoic acid lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .

Synthesis Analysis

The synthesis of Icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA), was first studied in the MARINE and ANCHOR trials to show that it was effective in reducing triglycerides . The REDUCE-IT trial showed that icosapent ethyl was also effective in improving clinical outcomes and reducing cardiovascular mortality .

Molecular Structure Analysis

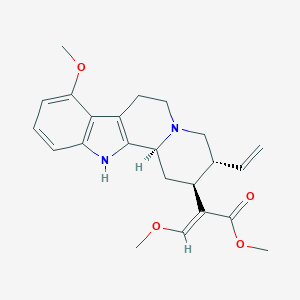

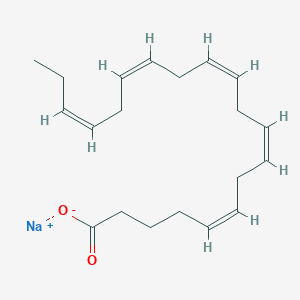

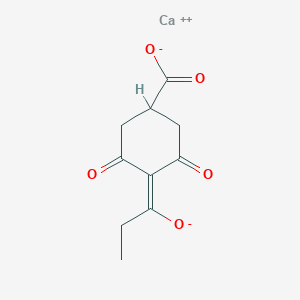

The molecular formula of Icosapent sodium is C20H29NaO2 . It has an average weight of 324.44 and a monoisotopic mass of 324.20652445 . The IUPAC name is sodium (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate .

Physical And Chemical Properties Analysis

Icosapent sodium has a water solubility of 0.000247 mg/mL . It has a logP of 6.49 according to ALOGPS and 6.23 according to Chemaxon . The pKa (Strongest Acidic) is 4.82 . It has a physiological charge of -1 .

Scientific Research Applications

Cardiovascular Benefits

Icosapent ethyl, a highly purified form of eicosapentaenoic acid, has shown significant benefits in cardiovascular health. In patients with elevated triglyceride levels despite statin therapy, it substantially reduced the risk of ischemic events, including cardiovascular death (Bhatt et al., 2019). Additionally, icosapent ethyl effectively reduced concentrations of atherogenic lipoprotein particles in statin-treated patients with persistent high triglycerides, which is a key factor in cardiovascular disease prevention (Ballantyne et al., 2015).

Hypertriglyceridemia Management

In the context of hypertriglyceridemia, icosapent ethyl has been effective in reducing triglyceride levels without increasing LDL cholesterol, which is a common issue with other treatments (Kim & McCormack, 2014). This makes it a valuable option for patients with severe hypertriglyceridemia.

Other Potential Applications

Exploratory research indicates potential future uses of icosapent ethyl beyond cardiovascular medicine, including in cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression (Bhatt et al., 2020). These areas are currently under investigation, suggesting a wider scope of application for icosapent ethyl in various health conditions.

Mechanism of Action

Target of Action

Icosapent Sodium, also known as Eicosapentaenoic acid (EPA), is a polyunsaturated fatty acid . It primarily targets eicosanoids , which are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses . These eicosanoids include leukotriene B4 (LTB4) and thromboxane A2 (TXA2), which stimulate leukocyte chemotaxis, platelet aggregation, and vasoconstriction .

Mode of Action

Icosapent Sodium interacts with its targets by serving as the precursor for the prostaglandin-3 and thromboxane-3 families . It prevents platelet aggregation and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families . This interaction results in a reduction of serum lipid concentration, a decrease in the incidence of cardiovascular disorders, and an inhibition of platelet aggregation .

Biochemical Pathways

Icosapent Sodium affects the pathways related to lipid metabolism . It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL . It also increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Pharmacokinetics

Icosapent Sodium is de-esterified, converted into active EPA, and then absorbed in the small intestine . The main pharmacokinetic parameters of plasma total EPA, red blood cell (RBC) EPA, and plasma unesterified EPA increase with dose . Steady state for total and unesterified plasma EPA is reached by Day 28, whereas RBC levels are still increasing .

Result of Action

The molecular and cellular effects of Icosapent Sodium’s action include a significant reduction in the risk of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization in at-risk patients with triglycerides above ≈100 mg/dL despite being treated with statins . It also results in a reduction of the volumetric progression up to the induction of a real regression of the coronary atheromatous plaques .

Action Environment

The action, efficacy, and stability of Icosapent Sodium can be influenced by environmental factors such as diet. A diet rich in eicosapentaenoic acid lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .

Safety and Hazards

Icosapent may cause serious side effects. Call your doctor at once if you have fast or irregular heartbeats, dizziness, shortness of breath, chest discomfort, fainting, or if you feel light-headed . Common side effects of icosapent may include muscle or joint pain, constipation, swelling of the hands, legs, or feet .

Future Directions

properties

IUPAC Name |

sodium;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZYGQJEMWGTOH-RSDXMDNYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosapent sodium | |

CAS RN |

73167-03-0 | |

| Record name | Icosapent sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOSAPENT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PXN91KPRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)